1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887582-74-3
VCID: VC16686202
InChI: InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3
SMILES:
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine

CAS No.: 887582-74-3

Cat. No.: VC16686202

Molecular Formula: C18H25F3N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine - 887582-74-3

Specification

CAS No. 887582-74-3
Molecular Formula C18H25F3N2O2
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3
Standard InChI Key OHWGEUORKMDLSM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine belongs to the class of N-protected piperidine derivatives. Its molecular formula is C₁₈H₂₅F₃N₂O₂, with a molar mass of 358.4 g/mol. The Boc group at the piperidine nitrogen enhances stability during synthetic manipulations, while the trifluoromethylphenylamino moiety introduces electronic and steric effects critical for molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number887582-74-3
Molecular FormulaC₁₈H₂₅F₃N₂O₂
Molecular Weight358.4 g/mol
IUPAC Nametert-Butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F

The trifluoromethyl group (-CF₃) significantly influences the compound’s lipophilicity and metabolic stability, making it a favorable feature in drug design .

Synthetic Methodologies

Reaction Design and Conditions

The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the aminomethyl group at the 4-position of the piperidine ring.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the Boc group .

  • Anilino Methyl Coupling: Condensation of 4-(trifluoromethyl)aniline with the piperidine intermediate via reductive amination or nucleophilic substitution .

A representative procedure involves dissolving 4-(aminomethyl)piperidine in dichloroethane, followed by addition of 4-(trifluoromethyl)aniline and a reducing agent such as sodium triacetoxyborohydride. The Boc group is subsequently introduced using di-tert-butyl dicarbonate in the presence of N-ethyl-N,N-diisopropylamine, yielding the target compound in moderate to high yields .

Table 2: Optimized Synthesis Parameters

ParameterConditionYield
SolventDichloroethane70–85%
Temperature0–20°C
Reagent Ratio1:1.2 (piperidine:aniline)
CatalystSodium triacetoxyborohydride

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for bioactive molecules targeting opioid receptors and neurokinin-1 (NK-1) receptors. Its structural similarity to fentanyl derivatives—notably the 4-anilidopiperidine scaffold—suggests potential analgesic properties . For instance, modifications at the piperidine nitrogen or the anilino methyl group can modulate μ-opioid receptor affinity and selectivity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.65–7.45 (m, 4H, aromatic), 4.10–3.90 (m, 2H, Boc-CH₂), 3.30–3.10 (m, 2H, piperidine-CH₂), 1.48 (s, 9H, Boc-C(CH₃)₃).

  • HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Future Directions

Emerging research explores:

  • Multivalent Ligands: Combining opioid receptor agonism with NK-1 antagonism for enhanced analgesic efficacy .

  • Prodrug Development: Leveraging the Boc group for targeted delivery.

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